N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C18H16FN5O3S and its molecular weight is 401.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Prediction
The compound is synthesized through a one-pot condensation process involving 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes, resulting in the formation of novel bicyclic systems. The structures were confirmed through various spectroscopic methods. Biological activity prediction was performed using the PASS method, suggesting the potential for diverse biological applications (Kharchenko et al., 2008).
Antioxidant Properties
A series of derivatives of the compound, with various substituents, were synthesized and tested for antioxidant activity. Notably, certain derivatives exhibited potent antioxidant activities, outperforming well-known antioxidants like ascorbic acid. This highlights the compound's potential in oxidative stress-related applications (Tumosienė et al., 2019).
Hypertensive Activity
Novel heterocyclic compounds containing the compound's moiety and related structures were synthesized, with expectations of improved hypertensive activity. This indicates potential applications in the management of hypertension (Kumar & Mashelker, 2007).
Synthesis and Characterization
The compound's derivatives were synthesized and characterized, including antimicrobial evaluation and docking studies, indicating their application potential in microbial resistance studies and drug design (Talupur et al., 2021).
Mechanism of Action
Target of action
Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of action
The mode of action of thiazole and oxadiazole derivatives can be diverse. For example, some thiazole derivatives have been shown to inhibit key enzymes in bacterial cell wall synthesis, leading to their antimicrobial activity .
Biochemical pathways
Thiazole derivatives can affect a variety of biochemical pathways. For instance, some thiazole-containing compounds have been found to inhibit the synthesis of certain proteins, disrupting the normal functioning of cells .
Pharmacokinetics
The pharmacokinetic properties of thiazole and oxadiazole derivatives can vary widely depending on their specific structure. Some general characteristics include moderate to high solubility in water and organic solvents, and good absorption and distribution in the body .
Result of action
The result of the action of thiazole and oxadiazole derivatives can range from the inhibition of microbial growth to the induction of cell death in tumor cells .
Action environment
The action of thiazole and oxadiazole derivatives can be influenced by various environmental factors, such as pH and the presence of other compounds. For example, the activity of some thiazole-containing drugs can be reduced in acidic environments .
properties
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O3S/c1-9-15(28-10(2)20-9)17-22-23-18(27-17)21-16(26)11-7-14(25)24(8-11)13-5-3-12(19)4-6-13/h3-6,11H,7-8H2,1-2H3,(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLPDCYXZFXUNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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